molecular formula C15H18N4O3 B5499796 ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate

ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B5499796
M. Wt: 302.33 g/mol
InChI Key: HSKMZMIGPNYOKE-UHFFFAOYSA-N
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Description

Ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate, also known as EICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate involves its ability to inhibit the activity of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This compound also inhibits the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide signaling pathways. Additionally, this compound has been found to activate the AMP-activated protein kinase pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor. In cardiovascular disease, this compound reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. This compound also reduces oxidative stress by increasing the activity of antioxidant enzymes. In neurological disorders, this compound improves cognitive function by increasing the expression of brain-derived neurotrophic factor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more precise and targeted approach to studying the effects of this compound on different biological systems. However, one of the limitations of using this compound is its low yield during the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate. One direction is to investigate the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to explore the effects of this compound on other biological systems, such as the immune system and the microbiome. Additionally, further research is needed to optimize the synthesis process of this compound to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its ability to selectively target specific enzymes and signaling pathways makes it a valuable tool for studying the effects of different biological systems. Further research is needed to fully understand the potential of this compound and to optimize its synthesis process for use in lab experiments.

Synthesis Methods

The synthesis of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate involves a multi-step process that includes the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the addition of 1H-imidazole-4-ethanamine and the subsequent coupling with N-Boc-glycine. The final product is obtained by deprotection of the Boc group using trifluoroacetic acid. The yield of this compound is typically around 50%.

Scientific Research Applications

Ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has shown potential applications in various fields of scientific research, including cancer treatment, cardiovascular disease, and neurological disorders. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, this compound has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological disorders, this compound has been found to improve cognitive function and protect against neurodegeneration.

properties

IUPAC Name

ethyl 4-[2-(1H-imidazol-5-yl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-22-14(20)11-3-5-12(6-4-11)19-15(21)17-8-7-13-9-16-10-18-13/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMZMIGPNYOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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